molecular formula C10H10O2 B089703 Cinnamyl formate CAS No. 104-65-4

Cinnamyl formate

Cat. No.: B089703
CAS No.: 104-65-4
M. Wt: 162.18 g/mol
InChI Key: LBHJXKYRYCUGPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cinnamyl formate is a derivative of cinnamic acid and is primarily used as a flavoring agent and a fragrance ingredient . It belongs to the family of cinnamyl derivatives, which are known for their antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly their cell membranes .

Mode of Action

Studies on similar cinnamyl derivatives suggest that these compounds interact directly with the cell membrane of microbes . For instance, certain cinnamyl derivatives have been found to interact with ergosterol, a component of fungal cell membranes, leading to disruption of the membrane structure .

Biochemical Pathways

This compound is likely to affect the integrity of microbial cell membranes, thereby disrupting essential biochemical pathways within the cell . This disruption can lead to cell death, providing the compound with its antimicrobial properties.

Result of Action

The primary result of this compound’s action is its antimicrobial effect, which is achieved through the disruption of microbial cell membranes . This leads to the death of the microbes, thereby preventing their growth and proliferation.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may vary depending on the specific strain of microbe and the environmental conditions, such as pH and temperature . Additionally, the compound’s stability may be affected by factors such as light, heat, and storage conditions .

Preparation Methods

Cinnamyl formate can be synthesized through several methods:

These methods typically require controlled reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Cinnamyl formate undergoes various chemical reactions, including:

    Hydrogenation: Selective hydrogenation of this compound can lead to the formation of cinnamyl alcohol.

    Oxidation: The compound can be oxidized to form cinnamic acid derivatives.

    Substitution Reactions: this compound can participate in substitution reactions, where the formate group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen donors like formic acid, oxidizing agents, and various catalysts. The major products formed from these reactions include cinnamyl alcohol, cinnamic acid, and other cinnamic derivatives.

Comparison with Similar Compounds

Cinnamyl formate can be compared with other similar compounds such as:

    Cinnamyl Alcohol: Both compounds share the cinnamyl group, but cinnamyl alcohol lacks the formate ester group.

    Cinnamic Acid: This compound is an oxidized form of cinnamyl alcohol and lacks the ester functionality.

    Cinnamaldehyde: This compound contains an aldehyde group instead of the formate ester.

This compound is unique due to its ester functionality, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-phenylprop-2-enyl formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHJXKYRYCUGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861714
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-65-4
Record name Cinnamyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 3-phenyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Cinnamyl formate primarily studied for, based on the provided research?

A1: Based on the provided papers, this compound is primarily researched for its safety and occurrence as a fragrance ingredient. [, ]

Q2: Is this compound naturally occurring?

A2: Yes, this compound is found naturally in certain foods. For example, it's a constituent of cognac oil. []

Q3: Where can I find detailed safety information on this compound used as a fragrance ingredient?

A3: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound, which you can find in their publication. []

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